1-(Oxan-4-yl)propan-1-one
Overview
Description
1-(Oxan-4-yl)propan-1-one, also known as oxanone, is a cyclic ketone with a four-membered ring structure. It is a colorless liquid with a pleasant odor and has a wide range of applications in organic synthesis and scientific research. Oxanone is a versatile reagent that has been used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other organic molecules. In addition, oxanone has been used in a variety of biochemical and physiological studies to investigate the mechanism of action of various compounds.
Scientific Research Applications
Application in Medicinal Chemistry
Summary of the Application
The compound “1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one”, which is structurally similar to “1-(Oxan-4-yl)propan-1-one”, has been studied for its affinity towards 5-HT1A receptors . This research is part of the broader field of medicinal chemistry, which involves the design and synthesis of therapeutic agents.
Methods of Application
The study involved the synthesis of a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their evaluation for affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .
Results or Outcomes
The most promising analogue, “1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one”, displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .
Application in Electrochemical Sensors
Summary of the Application
Electrochemical sensors play a pivotal role in various fields, such as biomedicine and environmental detection . They are known for their exceptional sensitivity, selectivity, stability, rapid response time, user-friendly operation, and ease of miniaturization and integration .
Methods of Application
Significant focus is placed on the selection and optimization of electrode interface materials for electrochemical sensors . The detection performance of these sensors can be significantly enhanced by modifying the interface of either inorganic metal electrodes or printed electrodes .
Results or Outcomes
Among numerous available modification materials, conductive polymers (CPs) possess not only excellent conductivity exhibited by inorganic conductors but also unique three-dimensional structural characteristics inherent to polymers . This distinctive combination allows CPs to increase active sites during the detection process while providing channels for rapid ion transmission and facilitating efficient electron transfer during reaction processes .
Application in Synthesis of Novel Compounds
Summary of the Application
A novel compound, “1-(4-phenylquinolin-2-yl)propan-1-one”, which is structurally similar to “1-(Oxan-4-yl)propan-1-one”, has been synthesized . This research is part of the broader field of organic chemistry, which involves the synthesis of new compounds.
Methods of Application
The study involved the synthesis of “1-(4-phenylquinolin-2-yl)propan-1-one” through the solvent-free Friedlander quinoline synthesis using poly(phosphoric acid) as an assisting agent . The crystal structure of the compound was analyzed using FT-IR, and the chemical shifts of its 1H- and 13C NMR spectra were measured and calculated .
Results or Outcomes
Through density functional theory calculations, various aspects of the compound’s properties, including noncovalent interactions, Hirshfeld surface analysis, nonlinear optical properties, thermodynamic properties, molecular electrostatic potential, and frontier molecular orbitals were explored . These investigations revealed chemically active sites within this quinoline derivative that contribute to its chemical reactivity .
properties
IUPAC Name |
1-(oxan-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOHKFHWPJJISH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323217 | |
Record name | 1-(oxan-4-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-4-yl)propan-1-one | |
CAS RN |
7464-18-8 | |
Record name | 7464-18-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(oxan-4-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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